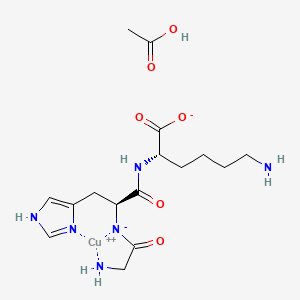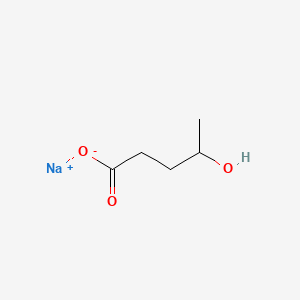![molecular formula C20H20N4O2 B607694 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide CAS No. 2009273-60-1](/img/structure/B607694.png)
6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can give insights into the functional groups present in the compound, which can hint at its potential reactivity.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, reaction conditions (like temperature and pH), and the sequence of reactions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These can provide information about the arrangement of atoms, the lengths and types of chemical bonds, and the compound’s molecular mass.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include looking at what reactants it reacts with, what products are formed, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting and boiling points, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Characterization
- The compound was synthesized via a three-component reaction, characterized using FT-IR, NMR, X-ray diffraction, and computational chemistry methods. This detailed analysis aids in understanding its molecular structure and properties (Jayarajan et al., 2019).
Non-linear Optical (NLO) Properties
- The compound has been investigated for its non-linear optical properties. Such studies are crucial for applications in photonics and telecommunications (Jayarajan et al., 2019).
Molecular Docking and Potential Anticancer Activity
- Molecular docking analyses have suggested that the compound could interact with the colchicine binding site of tubulin. This indicates a potential for inhibiting tubulin polymerization, which is a promising avenue for anticancer therapy (Jayarajan et al., 2019).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It can also include studying how to safely handle and dispose of the compound.
Future Directions
This could involve suggesting further studies that could be done with the compound. For example, if the compound has shown promising activity in preliminary tests, further tests could be suggested to better understand its activity and potential uses.
I hope this general information is helpful. For more specific information about a particular compound, I would recommend consulting scientific literature or databases. Please note that handling and experimenting with chemicals should always be done following appropriate safety procedures and under the supervision of a trained professional.
properties
CAS RN |
2009273-60-1 |
|---|---|
Product Name |
6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide |
Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.41 |
IUPAC Name |
5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) |
InChI Key |
UCYSSYGGXOFJKK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GNE-6776; GNE 6776; GNE6776 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




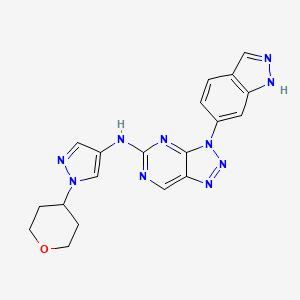


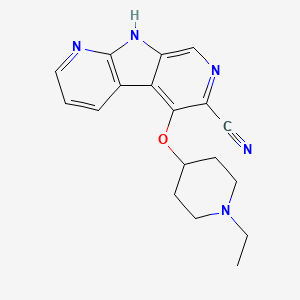
![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)


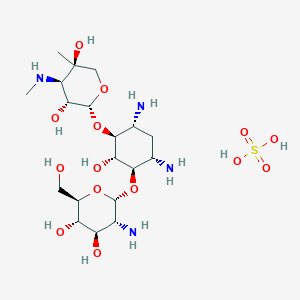
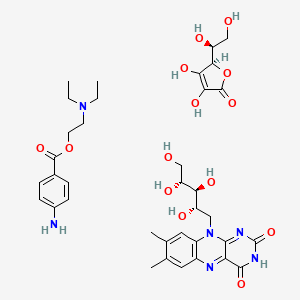
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)
